Receptor-Independent Mechanism: Distinguishing GLP-1 (28-36)amide from GLP-1 (7-36)amide
GLP-1 (28-36)amide exerts its metabolic effects independently of the GLP-1 receptor, whereas the parent peptide GLP-1 (7-36)amide requires receptor binding for insulinotropic activity [1]. The nonapeptide rapidly enters isolated mouse hepatocytes and targets mitochondria to suppress gluconeogenesis and oxidative stress, a pathway distinct from the GLP-1R-mediated signaling of the full-length hormone [1].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Receptor-independent mitochondrial targeting |
| Comparator Or Baseline | GLP-1 (7-36)amide: GLP-1 receptor-dependent |
| Quantified Difference | Qualitative difference in primary mechanism |
| Conditions | Isolated mouse hepatocytes; in vitro model |
Why This Matters
This mechanistic divergence is critical for researchers investigating GLP-1 receptor-independent pathways, where use of the full-length peptide would confound results.
- [1] Tomas, E., et al. (2011). GLP-1-derived nonapeptide GLP-1(28-36)amide targets to mitochondria and suppresses glucose production and oxidative stress in isolated mouse hepatocytes. Regulatory Peptides, 167(2-3), 177-184. View Source
